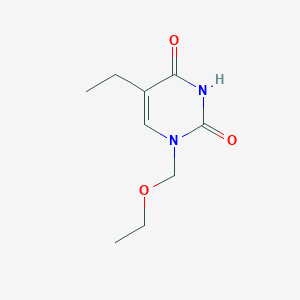

1-Ethoxymethyl-5-ethyluracil

CAS No.: 136160-48-0

Cat. No.: VC14368613

Molecular Formula: C9H14N2O3

Molecular Weight: 198.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 136160-48-0 |

|---|---|

| Molecular Formula | C9H14N2O3 |

| Molecular Weight | 198.22 g/mol |

| IUPAC Name | 1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |

| Standard InChI | InChI=1S/C9H14N2O3/c1-3-7-5-11(6-14-4-2)9(13)10-8(7)12/h5H,3-4,6H2,1-2H3,(H,10,12,13) |

| Standard InChI Key | VDDLRUOWGAIWIV-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CN(C(=O)NC1=O)COCC |

Introduction

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 1-ethoxymethyl-5-ethyluracil typically involves a multi-step process starting from uracil or its derivatives. A key method involves the reaction of bis(trimethylsilyl)uracil with chloromethyl ethyl ether under controlled conditions, yielding the ethoxymethyl-substituted intermediate . Subsequent alkylation at the C5 position using ethylating agents such as ethyl bromide or iodide completes the synthesis . Alternative routes include the use of silylated uracil precursors reacted with α-bromoethane in acetonitrile at elevated temperatures (130°C), followed by purification via methanol washes .

Table 1: Key Synthetic Parameters

Crystallographic and Spectroscopic Analysis

Single-crystal X-ray diffraction (SC-XRD) studies of related 1-ethyluracil cocrystals reveal that substituents at the N1 and C5 positions influence hydrogen-bonding networks and π-π stacking interactions . For 1-ethoxymethyl-5-ethyluracil, Fourier-transform infrared (FT-IR) spectroscopy shows characteristic bands at 1683 cm⁻¹ (C=O stretch) and 3393 cm⁻¹ (N–H/O–H vibrations) . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) confirm the ethoxymethyl group’s presence, with signals at δ 3.65 ppm (q, J = 7.1 Hz, CH₂CH₃) and δ 1.12 ppm (t, J = 7.0 Hz, CH₃) .

Physicochemical Properties

Thermal and Solubility Profiles

1-Ethoxymethyl-5-ethyluracil exhibits a high melting point (>300°C), consistent with its crystalline structure and strong intermolecular forces . Solubility studies indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) but limited solubility in water, necessitating ammonia water for aqueous dissolution .

Table 2: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Melting point | >300°C | |

| Density | 1.164 g/cm³ (predicted) | |

| λmax (UV-Vis in EtOH) | 265 nm | |

| pKa | 9.21 ± 0.10 |

Industrial and Research Applications

Pharmaceutical Intermediates

1-Ethoxymethyl-5-ethyluracil serves as a key intermediate in synthesizing antiviral agents, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) . Its ethoxymethyl group enhances lipophilicity, improving blood-brain barrier penetration in preclinical models .

Materials Science

In crystallography, its derivatives are employed to study supramolecular interactions. Cocrystals with carboxylic acids (e.g., salicylic acid) exhibit tunable hydrogen-bonding motifs, relevant for designing organic semiconductors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume